(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate
Description
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA) is a chiral cyclopropane derivative serving as a critical intermediate in synthesizing anti-hepatitis C virus (HCV) therapeutics, such as protease inhibitors like Simeprevir . Its stereochemical configuration (1R,2S) is essential for biological activity, enabling precise interactions with viral targets. The compound is synthesized via enzymatic desymmetrization using engineered esterases from Bacillus subtilis, achieving enantiomeric excess (e.e.) values exceeding 98.9% . Industrial-scale production employs optimized mutants (e.g., L70D/L270Q/L273R/L313M) for high-yield processes .
Properties
IUPAC Name |
ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJXCTLFPNBZSG-HTRCEHHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@H]1C=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate typically involves the desymmetrization of a malonate diester derivative. One efficient method employs enzymatic desymmetrization using engineered esterase from Bacillus subtilis . The process begins with the conversion of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester to (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid, which is then transformed into the desired product through a series of reactions involving high enantioselectivity .
Industrial Production Methods
For industrial-scale production, the enzymatic desymmetrization method is preferred due to its high efficiency and enantioselectivity. The process involves screening various esterases to identify the most effective enzyme for producing the desired enantiomer. The selected enzyme is then optimized through genetic modifications to enhance its performance, resulting in a highly efficient and scalable production method .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated cyclopropane derivatives, and various substituted amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Esters and Counterion Variants
Key Observations :
Stereochemical and Functional Group Modifications
Key Observations :
- Vinyl vs. Ethyl : The vinyl group in VCPA is critical for covalent interactions with HCV NS3/4A protease, whereas ethyl-substituted analogs (e.g., 138457-95-1) may lack this reactivity .
- Amino Protection: Boc-protected derivatives (e.g., 259217-95-3) are used in multi-step syntheses to prevent undesired side reactions .
Key Observations :
Biological Activity
Overview
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA) is a compound with significant biological activity and potential applications in medicinal chemistry. Its unique cyclopropane structure, combined with amino and vinyl functional groups, allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
- Molecular Formula : C₁₆H₂₈N₂O₈S
- Molecular Weight : 408.467 g/mol
- CAS Number : 1173807-85-6
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The amino and vinyl groups facilitate binding to specific molecular targets, modulating their activity and influencing various biochemical pathways. This mechanism is crucial for its potential therapeutic applications, particularly in antiviral treatments.
Enzyme Interaction Studies
Research indicates that this compound can serve as a probe in biological studies to elucidate enzyme mechanisms. For instance, it has been utilized in the synthesis of intermediates for anti-hepatitis C virus drugs through enzymatic desymmetrization processes .
Therapeutic Potential
The compound's ability to modulate biological pathways positions it as a promising candidate for developing new treatments for diseases. Its role as an intermediate in the synthesis of antiviral agents highlights its significance in pharmaceutical research .
Study on Synthesis and Activity
A notable study focused on the efficient manufacturing method of (1R,2S)-VCPA via enzymatic desymmetrization of a malonate diester derivative. The study demonstrated that p-nitrobenzyl esterase from Bacillus subtilis exhibited high enantioselectivity (>90% e.e.) in producing the desired compound . This finding underscores the compound's relevance in the synthesis of bioactive molecules.
Data Table: Biological Activities and Properties
| Property/Activity | Description |
|---|---|
| Enzyme Interaction | Acts as a probe for studying enzyme mechanisms |
| Antiviral Activity | Intermediate for anti-hepatitis C virus drugs |
| Synthetic Applications | Building block for complex organic molecules |
| Chirality | Valuable in asymmetric synthesis |
| Biochemical Pathway Modulation | Influences various cellular pathways through target binding |
Q & A
What are the optimal synthetic routes for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, and how do reaction conditions influence enantiomeric purity?
Basic Research Question
The synthesis typically involves cyclopropanation of a pre-functionalized precursor, followed by stereoselective introduction of the amino and vinyl groups. A common method uses tert-butoxycarbonyl (Boc) protection for the amine to prevent side reactions during cyclopropane ring formation . Key parameters include:
- Catalysts : Chiral auxiliaries or transition-metal catalysts (e.g., rhodium complexes) to enforce (1R,2S) stereochemistry.
- Temperature : Low temperatures (−20°C to 0°C) improve stereochemical control but may reduce reaction rates.
- Solvents : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.
Methodological Insight : Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times to standards .
How does the stereochemistry of this compound impact its interactions with biological targets?
Advanced Research Question
The (1R,2S) configuration creates a distinct spatial arrangement that influences binding to enzymes or receptors. For example:
- Receptor Docking : Molecular dynamics simulations show that the vinyl group’s orientation in the cyclopropane ring affects hydrogen bonding with serine proteases or GPCRs .
- Enantiomer-Specific Activity : The (1S,2R) enantiomer may exhibit reduced affinity due to steric clashes in active sites, as seen in analogous cyclopropane derivatives .
Experimental Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants for each enantiomer .
What analytical techniques are most effective for characterizing degradation products of this compound under physiological conditions?
Basic Research Question
Degradation pathways include hydrolysis of the ester group or oxidation of the vinyl moiety. Key techniques:
- LC-MS/MS : Identifies hydrolyzed products (e.g., carboxylic acid derivatives) with a C18 column and electrospray ionization (ESI+) .
- NMR : ¹H and ¹³C NMR track structural changes, such as ring-opening or epoxidation of the vinyl group .
Data Interpretation : Compare fragmentation patterns in high-resolution mass spectra (HRMS) to theoretical m/z values for proposed degradation products .
How can computational methods predict the pharmacokinetic properties of this compound?
Advanced Research Question
In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions. The compound’s logP (~1.08) suggests moderate lipophilicity, favoring blood-brain barrier penetration .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like NMDA receptors, where the cyclopropane ring’s strain energy may enhance binding .
Validation : Correlate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
What strategies resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies often arise from variability in:
- Purity : Residual solvents (e.g., ethyl acetate) or diastereomers can skew bioassay results. Validate purity via GC-MS and NMR prior to testing .
- Assay Conditions : pH sensitivity of the ester group may alter activity in cell-based vs. cell-free systems. Standardize buffer conditions (e.g., pH 7.4 PBS) .
Case Study : Conflicting IC₅₀ values in kinase inhibition assays were traced to differences in ATP concentrations during testing .
How does the compound’s stability profile influence experimental design in long-term studies?
Basic Research Question
Stability Challenges :
- Thermal Degradation : Decomposition above 40°C necessitates storage at 2–8°C .
- Light Sensitivity : UV exposure promotes cyclopropane ring-opening; use amber vials for storage .
Protocol Adjustment : Incorporate stability-indicating assays (e.g., HPLC) at regular intervals during longitudinal studies .
What role does the vinyl group play in modulating the compound’s reactivity and bioactivity?
Advanced Research Question
The vinyl group:
- Enables Click Chemistry : Facilitates conjugation to fluorescent probes via azide-alkyne cycloaddition for imaging studies .
- Influences Metabolism : CYP450 enzymes oxidize the vinyl group to epoxides, which may contribute to toxicity. Use hepatic microsome assays to identify metabolites .
Synthetic Modification : Replace the vinyl group with halogens (e.g., Cl) to assess impact on potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
